

In-Depth Spectroscopic Analysis of 1,2,4,5-Tetraiodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,4,5-Tetraiodobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,2,4,5-tetraiodobenzene**, a highly halogenated aromatic compound. Due to its unique structure, this molecule is of interest in materials science and as a potential building block in organic synthesis. This document summarizes key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1,2,4,5-tetraiodobenzene**. It is important to note that while the existence of this data is documented in various databases, access to the full, detailed spectra is often restricted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,2,4,5-tetraiodobenzene**, due to its symmetrical structure, the NMR spectra are relatively simple.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------|
| ~8.34 | Singlet | 2H | Aromatic H |

Note: The precise chemical shift can vary depending on the solvent used.

^{13}C NMR Data:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~152 | C-I |
| ~100 | C-H |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,2,4,5-tetraiodobenzene** is expected to be dominated by absorptions corresponding to the aromatic ring and the carbon-iodine bonds.

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-------------|----------------------|
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1600-1450 | Medium-Weak | Aromatic C=C stretch |
| Below 800 | Strong | C-I stretch |

Note: Specific peak values are not readily available in public databases.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of **1,2,4,5-tetraiodobenzene** is characterized by its high molecular weight and the isotopic pattern of iodine.

Key Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-------------------------|
| 582 | High | $[M]^+$ (Molecular Ion) |
| 455 | Moderate | $[M-I]^+$ |
| 328 | Moderate | $[M-2I]^+$ |
| 201 | Low | $[M-3I]^+$ |
| 75 | Low | $[C_6H_3]^+$ |

Note: The molecular ion peak is expected to be prominent. The fragmentation pattern involves the sequential loss of iodine atoms.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1,2,4,5-tetraiodobenzene** are not widely published. However, the following are general methodologies that would be applicable.

NMR Spectroscopy

A sample of **1,2,4,5-tetraiodobenzene** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide- d_6 ($DMSO-d_6$), and transferred to an NMR tube. 1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared Spectroscopy

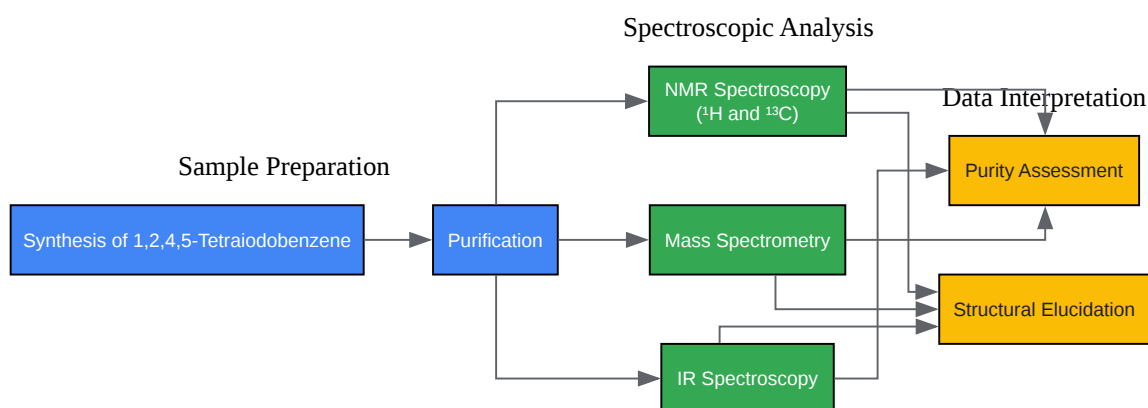
The IR spectrum of solid **1,2,4,5-tetraiodobenzene** can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

A dilute solution of **1,2,4,5-tetraiodobenzene** in a volatile organic solvent (e.g., dichloromethane or methanol) would be introduced into the mass spectrometer. Electron ionization (EI) is a common method for this type of compound. The resulting ions are then analyzed by the mass analyzer. PubChem indicates that a GC-MS spectrum was obtained using a Shimadzu GC17A/GCMS-QP5050 instrument.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **1,2,4,5-tetraiodobenzene**.



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References

- 1. biorlab.com [biorlab.com]

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